molecular formula C7H14O2 B14483984 5-Hydroxy-3,3-dimethylpentan-2-one CAS No. 63820-01-9

5-Hydroxy-3,3-dimethylpentan-2-one

Cat. No.: B14483984
CAS No.: 63820-01-9
M. Wt: 130.18 g/mol
InChI Key: CZZJEFYSXHQQRP-UHFFFAOYSA-N
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Description

5-Hydroxy-3,3-dimethylpentan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a hydroxyl group (-OH) and a carbonyl group (C=O) within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Hydroxy-3,3-dimethylpentan-2-one can undergo further oxidation to form carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Sodium periodate (NaIO4), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Sulfuric acid (H2SO4) for dehydration reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ketones depending on the reagents used.

Scientific Research Applications

5-Hydroxy-3,3-dimethylpentan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3,3-dimethylpentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpentan-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    5-Hydroxy-3-methylpentan-2-one: Similar structure but with a different substitution pattern, leading to different reactivity and applications.

Uniqueness

5-Hydroxy-3,3-dimethylpentan-2-one is unique due to the presence of both hydroxyl and carbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

63820-01-9

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

5-hydroxy-3,3-dimethylpentan-2-one

InChI

InChI=1S/C7H14O2/c1-6(9)7(2,3)4-5-8/h8H,4-5H2,1-3H3

InChI Key

CZZJEFYSXHQQRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)CCO

Origin of Product

United States

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